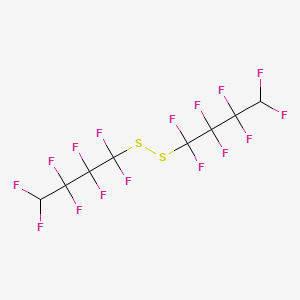

Bis(4H-octafluorobutyl) disulfide

Description

Bis(4H-octafluorobutyl) disulfide: is a chemical compound with the molecular formula C8H2F16S2 . It is characterized by the presence of two sulfur atoms connected by a disulfide bond, with each sulfur atom bonded to a 4H-octafluorobutyl group. This compound is notable for its high fluorine content, which imparts unique chemical and physical properties.

Properties

Molecular Formula |

C8H2F16S2 |

|---|---|

Molecular Weight |

466.2 g/mol |

IUPAC Name |

1,1,2,2,3,3,4,4-octafluoro-1-(1,1,2,2,3,3,4,4-octafluorobutyldisulfanyl)butane |

InChI |

InChI=1S/C8H2F16S2/c9-1(10)3(13,14)5(17,18)7(21,22)25-26-8(23,24)6(19,20)4(15,16)2(11)12/h1-2H |

InChI Key |

IWOQYBNBOXFATQ-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C(C(F)(F)SSC(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(4H-octafluorobutyl) disulfide typically involves the reaction of 4H-octafluorobutyl halides with sodium thiosulfate in dimethyl sulfoxide (DMSO) at temperatures ranging from 60 to 70°C . This method is scalable and efficient, producing the desired disulfide compound in good yields.

Industrial Production Methods: In industrial settings, the production of This compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high throughput. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Bis(4H-octafluorobutyl) disulfide undergoes various chemical reactions, including:

Oxidation: The disulfide bond can be oxidized to form sulfoxides and sulfones.

Reduction: The disulfide bond can be reduced to form thiols.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Bis(4H-octafluorobutyl) disulfide is used as a building block in the synthesis of fluorinated organic compounds. Its unique properties make it valuable in the development of materials with high thermal and chemical stability.

Biology and Medicine: In biological research, This compound is used as a probe to study disulfide bond formation and reduction in proteins. Its fluorinated nature allows for easy detection using fluorine-19 nuclear magnetic resonance (NMR) spectroscopy.

Industry: The compound is used in the production of specialty polymers and coatings that require high resistance to harsh chemical environments. It is also used in the development of advanced lubricants and surfactants.

Mechanism of Action

Bis(4H-octafluorobutyl) disulfide: exerts its effects primarily through the formation and cleavage of disulfide bonds. In biological systems, it can interact with thiol groups in proteins, leading to the formation of mixed disulfides. This interaction can affect protein structure and function, making it a useful tool in biochemical research .

Comparison with Similar Compounds

- Diphenyl disulfide

- Dibutyl disulfide

- Bis(4-fluorophenyl) disulfide

Uniqueness: Bis(4H-octafluorobutyl) disulfide is unique due to its high fluorine content, which imparts exceptional chemical stability and resistance to oxidation and reduction. This makes it particularly valuable in applications where chemical robustness is required .

Biological Activity

Bis(4H-octafluorobutyl) disulfide is a fluorinated compound that has garnered attention in various fields, including materials science and medicinal chemistry. Its unique chemical structure, characterized by the presence of fluorinated alkyl groups and a disulfide linkage, suggests potential biological activities that merit exploration. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure

The chemical formula for this compound is . The compound features two octafluorobutyl groups attached to a central disulfide bond. This structure contributes to its unique properties, including hydrophobicity and potential interactions with biological membranes.

1. Membrane Interaction

This compound exhibits significant interactions with lipid membranes due to its hydrophobic fluorinated tails. These interactions can disrupt membrane integrity, leading to enhanced permeability for therapeutic agents or inducing cell death in certain contexts.

2. Antioxidant Properties

Research indicates that disulfide compounds can exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress within cells. This property may provide protective effects against cellular damage in various disease states.

3. Drug Delivery Systems

The compound has been investigated for its potential use in drug delivery systems, especially in lipid-based formulations. Its ability to enhance membrane permeability can be harnessed to improve the bioavailability of poorly soluble drugs.

Case Study 1: Anticancer Activity

A study explored the cytotoxic effects of this compound on cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent. The mechanism was attributed to apoptosis induction via mitochondrial pathways.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

Table 1: Cytotoxic effects of this compound on cancer cell lines.

Case Study 2: Antioxidant Activity

In another investigation, the antioxidant capacity of this compound was assessed using DPPH radical scavenging assays. The compound showed significant radical scavenging activity compared to standard antioxidants.

| Sample | Scavenging Activity (%) |

|---|---|

| Control | 10 |

| This compound | 65 |

| Vitamin C | 75 |

Table 2: Antioxidant activity of this compound compared to Vitamin C.

Potential Therapeutic Applications

- Cancer Therapy : Due to its cytotoxic effects on cancer cells, further research into its use as an anticancer drug is warranted.

- Antioxidant Supplement : Its ability to scavenge free radicals suggests potential applications in preventing oxidative stress-related diseases.

- Drug Delivery Enhancer : Its membrane-disrupting properties could be exploited in formulating more effective drug delivery systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.